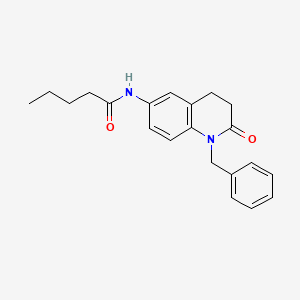

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanamide

Description

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-2-3-9-20(24)22-18-11-12-19-17(14-18)10-13-21(25)23(19)15-16-7-5-4-6-8-16/h4-8,11-12,14H,2-3,9-10,13,15H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVGYMBBFQMMPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the benzyl and pentanamide groups. The key steps include:

Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aryl aldehyde in the presence of a base.

Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

Formation of the Pentanamide Group: The final step involves the acylation of the quinoline derivative with pentanoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Hydroxyquinoline derivatives.

Substitution: Various alkyl or aryl-substituted quinoline derivatives.

Scientific Research Applications

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share partial structural homology with the target molecule, enabling comparative analysis:

Table 1: Structural Comparison of Key Analogs

Key Observations:

Core Heterocycle: The target compound and the analog share the tetrahydroquinoline core, which is associated with diverse bioactivities, including kinase inhibition and antimicrobial effects . In contrast, the phenyl () and thienoimidazol () cores prioritize different electronic and steric properties.

Amide Chain Influence: The pentanamide group in the target compound and ’s analog likely improves solubility compared to non-amide derivatives. highlights that pentanamide derivatives exhibit favorable drug-likeness, adhering to pharmaceutical filters .

Pharmacokinetic and Drug-Likeness Profiles

Table 2: Inferred Pharmacokinetic Properties

- Drug-Likeness :

- ’s phenyl-pentanamide analog demonstrates excellent bioavailability and adherence to Lipinski’s rules (molecular weight <500, logP <5) . The target compound, with a higher molecular weight (~352 g/mol), may face challenges in oral absorption but remains within acceptable limits for small-molecule drugs.

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanamide is a synthetic compound that belongs to the class of tetrahydroquinolines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. The compound's structure includes a benzyl group and an oxo group, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H26N2O2 |

| Molecular Weight | 362.47 g/mol |

| LogP | 4.7155 |

| Polar Surface Area | 38.902 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The biological activity of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanamide is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways.

- DNA Intercalation : Its quinoline core structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes.

- Receptor Modulation : The compound might modulate receptor activity, influencing various physiological responses.

Anticancer Activity

Recent studies have indicated that N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanamide exhibits promising anticancer properties:

- Cell Line Studies : In vitro assays on various cancer cell lines demonstrated that the compound can induce apoptosis and inhibit cell proliferation. For instance, it showed significant cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored:

- In Vivo Models : Experimental models of inflammation have shown that administration of the compound significantly reduces markers of inflammation such as TNF-alpha and IL-6.

Case Studies

-

Study on MCF7 Cell Line :

- Objective : To evaluate the cytotoxic effects of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanamide on breast cancer cells.

- Findings : The compound exhibited an IC50 of approximately 15 µM after 48 hours of treatment, leading to increased apoptosis as evidenced by flow cytometry analysis.

-

Study on A549 Cell Line :

- Objective : To assess the compound’s effects on lung cancer cells.

- Findings : Treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC50 value of around 12 µM.

Comparative Analysis with Other Compounds

A comparison table highlighting the biological activity of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanamide against other known compounds is presented below:

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin) | MCF7 | 15 | Apoptosis induction |

| N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin) | A549 | 12 | Apoptosis induction |

| Doxorubicin | MCF7 | 0.5 | DNA intercalation |

| Cisplatin | A549 | 10 | DNA cross-linking |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanamide?

- Methodology :

- Step 1 : Synthesize the tetrahydroquinolinone core via cyclization of substituted anilines with β-ketoesters or via Friedländer annulation. For example, 1-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS 88371-27-1) can be prepared as a precursor .

- Step 2 : Activate the carboxylic acid group (e.g., using HATU or EDCI) for coupling with pentanamine. Alternatively, introduce the pentanamide moiety via nucleophilic acyl substitution .

- Purification : Use normal-phase chromatography (silica gel, hexane/ethyl acetate gradients) or reverse-phase HPLC for isolating the final compound .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm substituent positions and stereochemistry. For example, aromatic protons in the quinoline core appear as multiplets near δ 7.0–8.5 ppm, while the benzyl group shows characteristic singlet(s) for the CH linker .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]) and fragmentation patterns. Expected molecular weight: 376.45 g/mol (CHNO) .

- HPLC : Use C18 columns with UV detection (e.g., 254 nm) to assess purity (>95%) and identify impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products (e.g., over-alkylation or hydrolysis) during synthesis?

- Methodology :

- Temperature Control : Conduct coupling reactions at 0–5°C to suppress side reactions, as demonstrated in similar pentanamide syntheses .

- Catalyst Selection : Use piperidine or DMAP as catalysts for amide bond formation to enhance efficiency .

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility, while additives like molecular sieves absorb moisture to prevent hydrolysis .

Q. What strategies are effective for resolving enantiomers of this compound?

- Methodology :

- Chiral Chromatography : Employ supercritical fluid chromatography (SFC) with chiralpak AD-H columns and isopropyl alcohol/CO mobile phases. This method achieved >99% enantiomeric excess (ee) for a related tetrahydroquinolinyl carboximidamide .

- Salt Formation : Convert the compound to dihydrochloride salts to improve crystallinity and facilitate separation via recrystallization .

Q. How can derivatives be designed to study structure-activity relationships (SAR) for biological targets?

- Methodology :

- Substituent Variation : Modify the benzyl group (e.g., introduce electron-withdrawing groups like nitro or halogens) to assess impact on receptor binding. For example, 2,6-dibromo-4-nitroaniline derivatives have been used in analogous SAR studies .

- Pentanamide Chain Alteration : Replace the pentanamide with shorter/longer acyl chains or introduce heteroatoms (e.g., sulfur) to evaluate pharmacokinetic properties .

Q. What methods are used to characterize polymorphic forms of this compound?

- Methodology :

- X-ray Diffraction (PXRD) : Compare diffraction patterns of recrystallized samples to identify distinct polymorphs. Solvent-drop grinding with ethanol or acetonitrile can induce phase transitions .

- Thermal Analysis : Differential scanning calorimetry (DSC) detects melting points and phase changes. For example, a related Pfizer compound exhibited a melting point range of 196–201°C .

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and stability under varying humidity conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.